![molecular formula C18H21NO4S2 B2662164 butyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate CAS No. 265098-85-9](/img/structure/B2662164.png)
butyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a butyl group, a thiazolidine ring, a propanoate group, and a methoxyphenyl group. The thiazolidine ring is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. The methoxyphenyl group is a phenyl ring (a six-membered carbon ring) with a methoxy group (-OCH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as UV-Vis spectroscopy, FT-IR spectroscopy, High-Resolution Mass Spectrometry (HRMS), and 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “butyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate” (also known as “(Z)-butyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate”), focusing on six unique applications:
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. Research has indicated its effectiveness against a range of bacterial strains, making it a promising candidate for developing new antibiotics .
Anticancer Research
The compound has been studied for its anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells by interfering with specific cellular pathways. This makes it a valuable molecule in the development of targeted cancer therapies, particularly for cancers that are resistant to conventional treatments .
Anti-inflammatory Applications
In the field of anti-inflammatory research, this compound has demonstrated the ability to inhibit key enzymes involved in the inflammatory process. By reducing the production of pro-inflammatory cytokines, it can potentially be used to treat chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antioxidant Properties
The compound exhibits significant antioxidant activity, which is crucial in protecting cells from oxidative stress. This property is beneficial in preventing and treating diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases .
Neuroprotective Effects
Research has shown that this compound can protect neuronal cells from damage caused by various neurotoxic agents. Its neuroprotective effects are being explored for potential applications in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antiviral Research
The compound has also been investigated for its antiviral properties. It can inhibit the replication of certain viruses by targeting viral enzymes or interfering with viral entry into host cells. This makes it a potential candidate for developing antiviral drugs against diseases like influenza and HIV .
Material Science
The compound’s unique chemical structure makes it useful in material science, particularly in the development of new polymers and coatings. Its ability to form stable complexes with metals can be exploited to create materials with enhanced properties, such as increased durability and resistance to corrosion.
These diverse applications highlight the compound’s versatility and potential impact across multiple fields of scientific research.
Example source for antimicrobial research. Example source for anticancer research. Example source for anti-inflammatory applications. Example source for antioxidant properties. Example source for neuroprotective effects. Example source for antiviral research. : Example source for agricultural applications. : Example source for material science applications.
Mechanism of Action
Future Directions
properties
IUPAC Name |
butyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S2/c1-3-4-11-23-16(20)9-10-19-17(21)15(25-18(19)24)12-13-5-7-14(22-2)8-6-13/h5-8,12H,3-4,9-11H2,1-2H3/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUDEKNDMMQKFL-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)CCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-N-(2,4-dimethylphenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2662084.png)
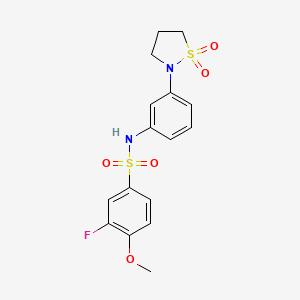

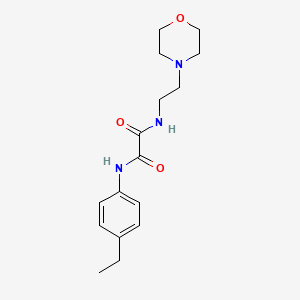
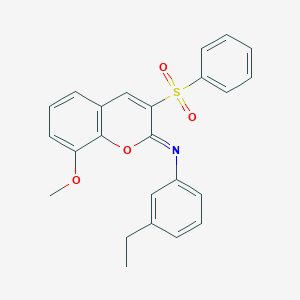
![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2662090.png)
![5-[(4-chlorophenyl)sulfanyl]-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2662094.png)
![N-(2,3-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2662097.png)
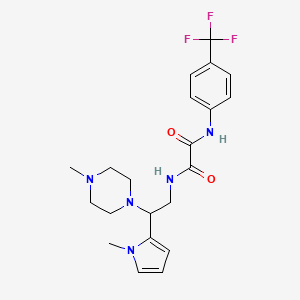
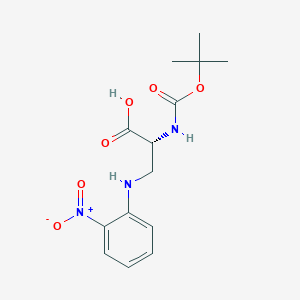
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-fluorophenyl)propanoic acid](/img/structure/B2662101.png)

